Cas no 2375254-68-3 ((3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride)

(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride structure
2375254-68-3 structure
商品名:(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride
CAS番号:2375254-68-3
MF:C8H18Cl2N2O
メガワット:229.147320270538
CID:5914216
PubChem ID:145867370

(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride 化学的及び物理的性質

名前と識別子

    • rac-(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[c]pyrrol-4-ol dihydrochloride
    • EN300-7436973
    • 2375254-68-3
    • (3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride
    • インチ: 1S/C8H16N2O.2ClH/c9-4-8-5-10-3-6(8)1-2-7(8)11;;/h6-7,10-11H,1-5,9H2;2*1H/t6-,7?,8+;;/m1../s1
    • InChIKey: QOXBUQQWCJPICQ-ZELRPYSBSA-N
    • ほほえんだ: Cl.Cl.OC1CC[C@@H]2CNC[C@@]21CN

計算された属性

  • せいみつぶんしりょう: 228.0796186g/mol
  • どういたいしつりょう: 228.0796186g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 162
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.3Ų

(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7436973-1.0g
rac-(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[c]pyrrol-4-ol dihydrochloride
2375254-68-3 95.0%
1.0g
$1458.0 2025-03-11
Enamine
EN300-7436973-0.5g
rac-(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[c]pyrrol-4-ol dihydrochloride
2375254-68-3 95.0%
0.5g
$1136.0 2025-03-11
Enamine
EN300-7436973-5.0g
rac-(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[c]pyrrol-4-ol dihydrochloride
2375254-68-3 95.0%
5.0g
$4226.0 2025-03-11
1PlusChem
1P028GQ4-250mg
rac-(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[c]pyrrol-4-oldihydrochloride
2375254-68-3 95%
250mg
$953.00 2024-05-23
Aaron
AR028GYG-100mg
rac-(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[c]pyrrol-4-oldihydrochloride
2375254-68-3 95%
100mg
$720.00 2025-02-16
1PlusChem
1P028GQ4-5g
rac-(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[c]pyrrol-4-oldihydrochloride
2375254-68-3 95%
5g
$5286.00 2024-05-23
1PlusChem
1P028GQ4-500mg
rac-(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[c]pyrrol-4-oldihydrochloride
2375254-68-3 95%
500mg
$1466.00 2024-05-23
1PlusChem
1P028GQ4-1g
rac-(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[c]pyrrol-4-oldihydrochloride
2375254-68-3 95%
1g
$1864.00 2024-05-23
1PlusChem
1P028GQ4-50mg
rac-(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[c]pyrrol-4-oldihydrochloride
2375254-68-3 95%
50mg
$480.00 2024-05-23
1PlusChem
1P028GQ4-100mg
rac-(3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[c]pyrrol-4-oldihydrochloride
2375254-68-3 95%
100mg
$686.00 2024-05-23

(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride 関連文献

(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochlorideに関する追加情報

The Compound CAS No. 2375254-68-3: (3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol; dihydrochloride

The compound with CAS No. 2375254-68-3 is a highly specialized chemical entity known as (3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol; dihydrochloride. This compound belongs to the class of bicyclic amino alcohols and has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential bioactive properties. The molecule consists of a cyclopentapyrrole framework with an aminoethyl group attached at the 3a position and a hydroxyl group at the 4 position. The dihydrochloride salt form indicates that the compound exists as a zwitterion or ion pair in its crystalline state.

Recent studies have highlighted the importance of bicyclic amino alcohols like this compound in drug discovery efforts. The stereochemistry of the molecule is critical to its biological activity. The (3As,6aS) configuration suggests a specific spatial arrangement that may influence its interactions with biological targets such as enzymes or receptors. This stereochemical specificity is a key consideration in medicinal chemistry for designing molecules with high potency and selectivity.

The synthesis of this compound involves multi-step processes that typically include ring-forming reactions and stereochemical control to achieve the desired configuration. Researchers have employed various strategies such as asymmetric catalysis and stereoselective ring-closing reactions to construct the bicyclic framework. These methods are essential for ensuring the correct stereochemistry of the molecule while maintaining high yields and purity.

In terms of biological activity, (3As,6aS)-dihydrochloride has shown promise in preliminary assays targeting central nervous system disorders. The presence of both an amino group and a hydroxyl group within the molecule suggests potential for hydrogen bonding interactions with biomolecules. This makes it a candidate for modulating enzyme activity or acting as a ligand for G-protein coupled receptors (GPCRs). Recent studies have explored its effects on neurotransmitter systems such as dopamine and serotonin pathways.

Moreover, computational modeling techniques have been employed to predict the binding affinity of this compound to various protein targets. Molecular docking studies have revealed that the cyclopentapyrrole core can fit into specific pockets within target proteins due to its rigid structure and favorable electronic properties. These insights are valuable for guiding further optimization of the molecule's pharmacokinetic properties such as solubility and bioavailability.

The dihydrochloride salt form of this compound is particularly advantageous for formulation purposes. The salt form can enhance stability during storage and improve solubility in aqueous solutions which is crucial for drug delivery applications. Researchers are currently investigating its potential use in sustained-release formulations to extend its therapeutic effects.

In conclusion,CAS No. 2375254-68-3 represents an intriguing chemical entity with significant potential in drug development due to its unique structure and stereochemistry. Continued research into its synthesis biological activity and therapeutic applications will undoubtedly shed more light on its role in advancing medical science.

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